2,5,5-Trimethyl-4,5-dihydro-1H-imidazole
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Overview
Description
2,5,5-Trimethyl-4,5-dihydro-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by its three methyl groups attached to the ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,5-Trimethyl-4,5-dihydro-1H-imidazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of amidines with ketones via a rearrangement reaction strategy under transition-metal-free conditions can yield 4,5-dihydro-1H-imidazoles . Another method involves the reaction of 1,2-diketones with urotropine in the presence of ammonium acetate, which can be facilitated by microwave-assisted synthesis .
Industrial Production Methods
Industrial production of this compound typically involves scalable and efficient synthetic routes. The use of catalysts such as ZnCl2 in cycloaddition reactions or the employment of solvent-free conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2,5,5-Trimethyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole derivatives with different substituents, while substitution reactions can introduce new functional groups to the methyl positions .
Scientific Research Applications
2,5,5-Trimethyl-4,5-dihydro-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2,5,5-Trimethyl-4,5-dihydro-1H-imidazole involves its interaction with molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with receptors and other proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trimethylimidazole: Similar in structure but with different substitution patterns.
4,5-Dihydro-1H-imidazole: Lacks the methyl groups, leading to different chemical properties.
2-Phenyl-4,5-dihydro-1H-imidazole: Contains a phenyl group instead of methyl groups, affecting its reactivity and applications.
Uniqueness
The presence of three methyl groups can enhance its stability and make it a valuable intermediate in various synthetic processes .
Properties
CAS No. |
69894-12-8 |
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Molecular Formula |
C6H12N2 |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
2,5,5-trimethyl-1,4-dihydroimidazole |
InChI |
InChI=1S/C6H12N2/c1-5-7-4-6(2,3)8-5/h4H2,1-3H3,(H,7,8) |
InChI Key |
WEQYSODKKBZSQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NCC(N1)(C)C |
Origin of Product |
United States |
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